molecular formula C10H12N4O3 B1361672 4-[(3-Nitrophenyl)azo]-morpholine CAS No. 861095-37-6

4-[(3-Nitrophenyl)azo]-morpholine

Cat. No. B1361672
M. Wt: 236.23 g/mol
InChI Key: RBHSPYCALQCWNC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .

Scientific Research Applications

Synthesis of Biologically Active Compounds

4-[(3-Nitrophenyl)azo]-morpholine is utilized as an intermediate in the synthesis of various biologically active compounds. For instance, it plays a pivotal role in the formation of compounds with potential anti-tumor properties. Specific derivatives of 4-[(3-Nitrophenyl)azo]-morpholine have shown biological activity, highlighting its significance in medicinal chemistry and drug development (Wang et al., 2016).

Catalysis and Chemical Reactions

The compound is involved in various chemical reactions and serves as a substrate in catalytic processes. For example, it is used in the aza-Diels–Alder reaction, where it undergoes reduction, contributing to the formation of complex chemical structures. This highlights its versatility and utility in synthetic organic chemistry (Kopchuk et al., 2016).

Synthesis of Aniline Derivatives

4-[(3-Nitrophenyl)azo]-morpholine is also instrumental in the synthesis of aniline derivatives, which are crucial in various industrial and pharmaceutical applications. The compound's reactions with other chemicals lead to the production of valuable phenols and anilines, underscoring its importance in chemical synthesis (Montecinos et al., 2017).

Enhancement of Photodynamic Therapy

In the field of medical research, 4-[(3-Nitrophenyl)azo]-morpholine derivatives are being explored for their role in enhancing photodynamic therapy (PDT), a treatment modality for cancer. The compound's ability to facilitate dual-modal imaging-guided synergistic PDT highlights its potential in improving cancer treatment outcomes (Tang et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, 4-(4-Nitrophenylazo)resorcinol, indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

morpholin-4-yl-(3-nitrophenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c15-14(16)10-3-1-2-9(8-10)11-12-13-4-6-17-7-5-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHSPYCALQCWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649841
Record name 4-[(E)-(3-Nitrophenyl)diazenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Nitrophenyl)azo]-morpholine

CAS RN

861095-37-6
Record name 4-[(E)-(3-Nitrophenyl)diazenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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